Emeguisin B

Antimicrobial susceptibility Marine natural products Depsidone structure-activity relationship

Emeguisin B (CAS 117032-55-0) is a chlorinated depsidone fungal secondary metabolite with the molecular formula C₂₄H₂₅ClO₅ and a monoisotopic mass of 428.139 Da. It belongs to the depsidone subclass of aromatic polyketides (LIPID MAPS classification PK1308) and was first isolated from the mycelium of Emericella unguis (teleomorph of Aspergillus unguis) strain IFM 42017 alongside the structural congeners emeguisin A and emeguisin C.

Molecular Formula C24H25ClO5
Molecular Weight 428.9 g/mol
CAS No. 117032-55-0
Cat. No. B12723896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmeguisin B
CAS117032-55-0
Molecular FormulaC24H25ClO5
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)C(=CC)C)C)OC
InChIInChI=1S/C24H25ClO5/c1-8-11(3)15-10-16(28-7)13(5)21-18(15)24(27)30-22-14(6)20(26)19(25)17(12(4)9-2)23(22)29-21/h8-10,26H,1-7H3/b11-8+,12-9-
InChIKeyRQNMKGDKKQRCKL-OJOCYUAFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emeguisin B (CAS 117032-55-0): Structural Identity, Source Organisms, and Compound Class


Emeguisin B (CAS 117032-55-0) is a chlorinated depsidone fungal secondary metabolite with the molecular formula C₂₄H₂₅ClO₅ and a monoisotopic mass of 428.139 Da [1]. It belongs to the depsidone subclass of aromatic polyketides (LIPID MAPS classification PK1308) and was first isolated from the mycelium of Emericella unguis (teleomorph of Aspergillus unguis) strain IFM 42017 alongside the structural congeners emeguisin A and emeguisin C [2]. The compound has subsequently been identified in Penicillium oxalicum M893 and tentatively detected in Ganoderma lucidum fruiting body extracts, indicating occurrence across phylogenetically diverse fungi [3][4].

Structural and Pharmacological Non-Interchangeability of Emeguisin B Within the Depsidone Class


Depsidones isolated from Aspergillus/Emericella and Penicillium species exhibit profound structural and activity divergence driven by minor substituent variations. Emeguisin B (C₂₄H₂₅ClO₅, mono-chloro mono-methoxy) differs from emeguisin A (C₂₃H₂₃ClO₅, mono-chloro, no methoxy) by a single methyl group and from emeguisin C (C₂₄H₂₄Cl₂O₅, di-chloro) by chlorine count [1]. These seemingly modest modifications translate into vastly different antimicrobial potency — emeguisin A displays sub-µg/mL MIC values against Staphylococcus aureus and Cryptococcus neoformans, while emeguisin B shows 16–32 µg/mL MICs against the same Gram-positive targets and a divergent Gram-negative and yeast spectrum [2][3]. Furthermore, computational docking demonstrates that the C-9 methyl group in emeguisin B introduces steric hindrance that abrogates key hydrogen-bonding interactions with ERK1 kinase, a liability not shared by the des-methyl analog mollicellin G [4]. Generic substitution among emeguisins or other depsidones without experimental verification of the specific substitution pattern therefore carries a high risk of selecting a compound with orders-of-magnitude different bioactivity and distinct target engagement.

Quantitative Differentiation Evidence for Emeguisin B Selection and Procurement


Head-to-Head Antimicrobial MIC Profiling Against Seven Co-Isolated Depsidones and Diphenyl Ethers from P. oxalicum M893

In a single-study, same-assay plate design using the dilution turbidimetric broth method, emeguisin B (compound 4) was evaluated alongside six co-isolated compounds against a panel of seven microbial strains [1]. Emeguisin B exhibited an MIC of 16 µg/mL against E. faecalis (ATCC 299212), 32 µg/mL against S. aureus (ATCC 25923), 16 µg/mL against B. cereus (ATCC 14579), 8 µg/mL against C. albicans (ATCC 10231), and 128 µg/mL against S. enterica (ATCC 13076), with no activity against E. coli or P. aeruginosa (MIC >256 µg/mL). By contrast, the most potent co-isolated depsidone, aspergillusidone C (compound 2), showed uniform MICs of 2 µg/mL against all susceptible strains, and nidulin (compound 3) showed MICs of 2–16 µg/mL against Gram-positive and Gram-negative strains. Notably, emeguisin B was the only compound in the panel to exhibit a moderately selective anti-yeast profile (C. albicans MIC 8 µg/mL) while retaining some Gram-negative activity (S. enterica MIC 128 µg/mL), a spectrum not matched by any single comparator [1].

Antimicrobial susceptibility Marine natural products Depsidone structure-activity relationship

Emeguisin A vs. Emeguisin B: Cross-Study Antibacterial Potency Differential Exceeding 60-Fold

Comparing independent studies using standardized broth microdilution methods, emeguisin A exhibits potent anti-staphylococcal activity with an MIC of 0.5 µg/mL against both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), as well as against the fungus Cryptococcus neoformans (MIC 0.5 µg/mL) [1]. Emeguisin B, tested in a different study under comparable broth-based conditions, displays an S. aureus MIC of 32 µg/mL — a 64-fold reduction in potency [2]. This potency cliff, arising solely from the replacement of the C-9 hydroxyl in emeguisin A with a C-9 methoxy in emeguisin B (formally a single methylation), establishes a clear structure–activity relationship (SAR) that defines the selection boundary: emeguisin A is the appropriate choice for Gram-positive-targeted antibacterial programs, while emeguisin B represents a distinct chemotype for applications where extreme Gram-positive potency is not required or where methoxy-substituted depsidone scaffolds are desired for metabolic stability or target diversification [3].

Antibacterial drug discovery Methicillin-resistant Staphylococcus aureus Depsidone pharmacophore

Computational Evidence of ERK1 Kinase Target Engagement Liability Unique to Emeguisin B Among C-8 Hydroxyl Depsidones

Molecular docking analysis of nine depsidones against the cancer target ERK1 (PDB: 2ZOQ) revealed that mollicellin G achieves the highest binding affinity (docking score = −7.84 kcal/mol, RMSD = 1.78 Å) through dual hydrogen bonds with Asp128 and Lys131 of the kinase catalytic loop [1]. Although emeguisin B, simplicildones A/D/I, and mollicellin G all possess the requisite C-8 phenolic hydroxyl and C-11 lactone carbonyl pharmacophoric elements, only mollicellin G can productively engage both Asp128 and Lys131. The C-9 methyl group present in emeguisin B (and absent in mollicellin G) introduces steric hindrance that prevents the critical hydrogen-bonding geometry with ERK1 [1]. This computational observation provides a target-level mechanistic rationale for why emeguisin B cannot be substituted for mollicellin G in ERK1-focused chemical biology or drug discovery campaigns, despite their shared depsidone core and C-8/C-11 functionality.

Molecular docking ERK1 kinase inhibition Steric hindrance SAR

Structural Uniqueness: First Reported Depsidone Class Bearing Two 1-Methylprop-1-enyl Substituents

The original isolation study by Kawahara et al. (1988) explicitly notes that emeguisins A, B, and C represent the first examples of depsidones bearing two 1-methylprop-1-enyl (but-2-en-2-yl) groups in a single molecule [1]. This bis-alkenyl substitution pattern distinguishes the emeguisin subfamily from the broader depsidone class, which more commonly features mono-alkenyl, alkyl, or unsubstituted aromatic rings. Within the emeguisin trio, emeguisin B is uniquely defined by the combination of mono-chlorination (shared with A, absent as di-chloro in C), mono-methoxylation at C-9 (absent in A), and the bis-(1-methylprop-1-enyl) motif. This substitution fingerprint provides a chemotaxonomic reference point for fungal metabolomics and offers a structurally authenticated standard for dereplication workflows in natural product discovery programs targeting Aspergillus, Penicillium, and Ganoderma species [2][3].

Natural product structural novelty Depsidone biosynthesis Chemotaxonomic marker

Emeguisin B vs. Emeguisin C: Divergent Gram-Positive Potency Despite Shared Bis-Alkenyl Depsidone Core

Emeguisin C (di-chloro analog) was reported to exhibit an MIC of 1.56 µg/mL against Bacillus cereus in a study of Aspergillus unguis BCC54176 metabolites, equal to nidulin and superior to many co-isolated depsidones [1]. Emeguisin B, tested in the independent P. oxalicum M893 study, showed a B. cereus MIC of 16 µg/mL — approximately 10-fold weaker than emeguisin C [2]. This potency differential suggests that the second chlorine atom in emeguisin C contributes significantly to anti-Bacillus activity. For procurement decisions involving Gram-positive screening panels where B. cereus is a target organism, emeguisin C (where available) offers superior potency; emeguisin B is appropriate where mono-chlorinated scaffold SAR is being systematically explored or where attenuated Gram-positive activity is desired to reduce cytotoxicity.

Depsidone SAR Bacillus cereus antibacterial Halogenation effect

Evidence-Backed Procurement and Application Scenarios for Emeguisin B (CAS 117032-55-0)


Fungal Metabolomics Dereplication Standard for Depsidone Chemotyping by LC-HRMS/MS

Emeguisin B serves as an authenticated analytical reference standard for dereplication workflows targeting depsidone-producing fungi (Aspergillus, Penicillium, Ganoderma spp.). Its diagnostic UHPLC/Q-TOF-MS/MS features — retention time 1.72 min, [M-H]⁻ 427.8752 Da, characteristic fragment ions at m/z 112.986, 247.071, 256.93, 265.130, 293.103, 337.128, and 381.208 — enable confident identification in complex fungal extracts [1]. The unique bis-(1-methylprop-1-enyl) substitution pattern provides an additional chemotaxonomic filter that distinguishes emeguisins from other depsidone subclasses [2].

Structure–Activity Relationship (SAR) Probe for Methoxy- vs. Hydroxy-Depsidone Pharmacology

Emeguisin B is the optimal procurement choice for systematic SAR studies exploring the pharmacological impact of C-9 O-methylation in the depsidone scaffold. The 64-fold anti-staphylococcal potency difference between emeguisin B (C-9 OCH₃, S. aureus MIC 32 µg/mL) and emeguisin A (C-9 OH, S. aureus MIC 0.5 µg/mL) provides a well-defined quantitative SAR anchor for medicinal chemistry optimization programs [1][2]. Additionally, molecular docking evidence shows that the C-9 methyl group abrogates ERK1 kinase hydrogen bonding, offering a specific hypothesis for target de-selection [3].

Moderate-Spectrum Antimicrobial Scaffold for Anti-Candida and Anti-Salmonella Lead Optimization

Based on direct head-to-head MIC profiling, emeguisin B exhibits a moderate-spectrum antimicrobial profile distinct from highly potent co-isolated depsidones: C. albicans MIC 8 µg/mL and S. enterica MIC 128 µg/mL, with attenuated Gram-positive activity (16–32 µg/mL) [1]. This profile makes emeguisin B a suitable starting scaffold for medicinal chemistry efforts aimed at developing selective anti-Candida or anti-Salmonella agents, where the reduced Gram-positive potency may translate to lower off-target microbiota disruption. Procurement for this application should prioritize emeguisin B over aspergillusidone C (which is uniformly potent across all strains) to avoid polypharmacology.

Negative Control Compound for ERK1-Mediated Anticancer Depsidone Screening

Computational evidence establishes that emeguisin B, despite possessing the C-8 phenolic hydroxyl and C-11 carbonyl groups shared with the potent ERK1 binder mollicellin G, cannot form productive hydrogen bonds with ERK1 Asp128/Lys131 due to steric hindrance from the C-9 methyl group [1]. This makes emeguisin B a mechanistically justified negative control compound for ERK1-targeted depsidone screening campaigns. When procuring mollicellin G as an ERK1 probe, emeguisin B should be co-procured to control for ERK1-independent depsidone effects in cell-based assays.

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